4-Bromo-3-methoxybenzenethiol

Description

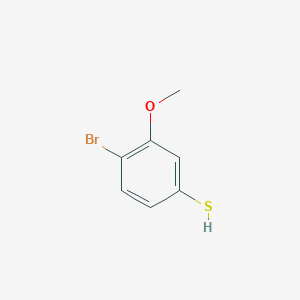

4-Bromo-3-methoxybenzenethiol (CAS: Not explicitly provided; molecular formula: C₇H₇BrOS) is a brominated aromatic compound featuring a thiol (-SH) group at the 1-position, a methoxy (-OCH₃) group at the 3-position, and a bromine atom at the 4-position on the benzene ring. This structure confers unique reactivity, particularly in nucleophilic substitution and metal-coordination chemistry due to the thiol moiety.

Applications may include pharmaceutical intermediates, ligands for metal catalysis, or precursors in organic synthesis.

Properties

CAS No. |

90150-98-4 |

|---|---|

Molecular Formula |

C7H7BrOS |

Molecular Weight |

219.10 g/mol |

IUPAC Name |

4-bromo-3-methoxybenzenethiol |

InChI |

InChI=1S/C7H7BrOS/c1-9-7-4-5(10)2-3-6(7)8/h2-4,10H,1H3 |

InChI Key |

XBQJQACYTFIJOF-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)S)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 4-Bromo-3-methoxybenzenethiol with structurally related bromo-methoxy aromatic compounds, highlighting key differences in functional groups, molecular properties, and reactivity:

*Calculated based on atomic masses; experimental data unavailable in provided evidence.

Key Comparison Points:

Functional Group Influence :

- Thiol (-SH) : Enhances nucleophilicity and metal-binding capacity compared to alcohols or amines. Thiols are more acidic (pKa ~6–10) than alcohols (pKa ~16–19), enabling deprotonation under milder conditions .

- Methoxy (-OCH₃) : Electron-donating effects stabilize electrophilic aromatic substitution (e.g., bromination), but steric hindrance may vary depending on substitution patterns.

Reactivity :

- This compound : Bromine at the 4-position allows for Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr), while the thiol group facilitates disulfide bond formation or chelation.

- 4-(Bromomethyl)benzaldehyde : The aldehyde group enables condensation reactions (e.g., Wittig or Grignard), whereas bromomethyl groups participate in alkylation .

Synthetic Methodology :

- Thiol-containing compounds like This compound may require inert atmospheres (e.g., argon) and aprotic solvents (dimethylacetamide) to prevent oxidation, as seen in analogous syntheses .

Toxicity and Safety: Limited toxicological data are reported for brominated aromatics in general .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.